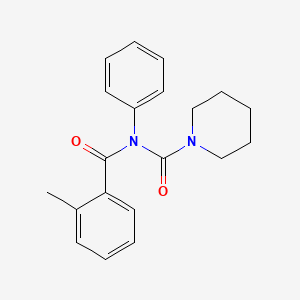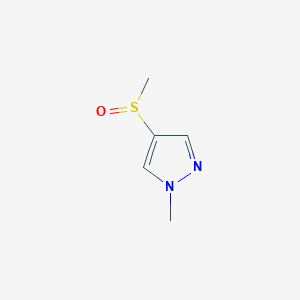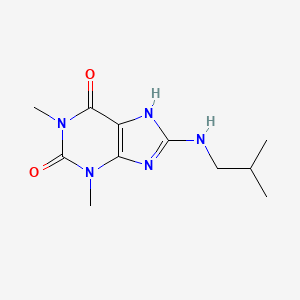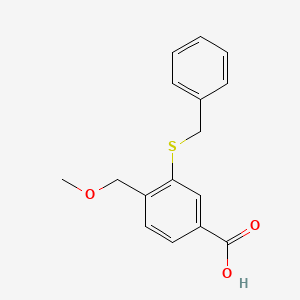
N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a benzoyl group and a phenyl group attached to the nitrogen atom of the piperidine ring. The presence of these groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The exact molecular structure of “N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide” would need to be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide” would need to be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .
Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Research indicates that benzamide derivatives, like N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide, have been studied for their antioxidant and antibacterial properties . These compounds have been synthesized and characterized, with their antioxidant activities determined by total antioxidant capacity, free radical scavenging, and metal chelating activities. Some of these benzamide compounds have shown effective metal chelate activity and in vitro growth inhibitory activity against various bacteria, suggesting potential applications in developing new antibacterial agents.
Medicinal Chemistry
In the field of medicinal chemistry, benzamides are a significant class of compounds due to their wide range of biological activities . They have been used in the treatment of cancer, hypercholesterolemia, and as anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents. The diverse biological activities of benzamide derivatives make them valuable in drug discovery and development.
Industrial Applications
Benzamide compounds are also utilized in various industrial sectors, including the plastic, rubber, and paper industries . Their structural properties make them suitable for use as synthetic intermediates in the production of commercial drugs and other chemical products.
Drug Discovery
Amide compounds, including benzamide derivatives, have been increasingly used in drug discovery. They show a range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This broad spectrum of biological activities is crucial for the development of new therapeutic agents.
Biological Activity
The biological activity of benzamide derivatives extends to their use as potential biological molecules. They are found in natural products, proteins, and synthetic intermediates, which are essential for various biochemical processes . Their role in biological systems can be pivotal for understanding and manipulating biological pathways.
Agriculture
While specific information on the use of N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide in agriculture is not readily available, benzamide compounds have been mentioned in the context of agricultural applications . They could potentially be used in the development of new agrochemicals due to their chemical properties and biological activities.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-16-10-6-7-13-18(16)19(23)22(17-11-4-2-5-12-17)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWKOYTSRXQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)






![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)